4-Nitrofluoren-9-one
Overview
Description
4-Nitrofluoren-9-one is an organic compound with the molecular formula C13H7NO3. It is a derivative of fluorenone, characterized by the presence of a nitro group at the 4-position. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrofluoren-9-one can be synthesized through several methods. One common approach involves the nitration of fluorenone. This process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position of fluorenone. The reaction is carried out under controlled temperatures to ensure the selective nitration of the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrofluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4-Aminofluoren-9-one.
Substitution: Various substituted fluorenones depending on the nucleophile used.
Oxidation: Further oxidized fluorenone derivatives.
Scientific Research Applications
4-Nitrofluoren-9-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitrofluoren-9-one involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. These interactions can inhibit enzyme activities, disrupt cellular processes, and induce oxidative stress .
Comparison with Similar Compounds
- 4-Nitrobenzaldehyde
- 4-Nitroacetophenone
- 4-Nitroaniline
Comparison: 4-Nitrofluoren-9-one is unique due to its fluorenone backbone, which imparts distinct chemical and physical properties compared to other nitro-substituted aromatic compounds. Its structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-nitrofluoren-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO3/c15-13-9-5-2-1-4-8(9)12-10(13)6-3-7-11(12)14(16)17/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVWKDDIVRHSEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297593 | |
Record name | 4-nitrofluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72391-95-8 | |
Record name | NSC116762 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116762 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-nitrofluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-NITRO-9-FLUORENONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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